molecular formula C11H13NO3S B14695938 2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester CAS No. 30831-95-9

2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester

Cat. No.: B14695938
CAS No.: 30831-95-9
M. Wt: 239.29 g/mol
InChI Key: YGLSNMHTEFSREI-UHFFFAOYSA-N
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Description

2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzothiazole: Lacks the carboxylic acid ethyl ester group.

    3-Benzothiazolinecarboxylic acid ethyl ester: Lacks the methoxy group.

    2-Methoxy-3-benzothiazolecarboxylic acid: Lacks the ethyl ester group.

Uniqueness

These functional groups can enhance its solubility, stability, and ability to interact with various molecular targets .

Properties

CAS No.

30831-95-9

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

ethyl 2-methoxy-2H-1,3-benzothiazole-3-carboxylate

InChI

InChI=1S/C11H13NO3S/c1-3-15-10(13)12-8-6-4-5-7-9(8)16-11(12)14-2/h4-7,11H,3H2,1-2H3

InChI Key

YGLSNMHTEFSREI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(SC2=CC=CC=C21)OC

Origin of Product

United States

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